Mobocertinib, also known as TAK-788, is an investigational compound primarily designed as a targeted inhibitor of the epidermal growth factor receptor, specifically for treating non-small cell lung cancer with exon 20 insertion mutations. This compound was developed to address the limitations of existing therapies for patients with these specific mutations, which are often resistant to conventional epidermal growth factor receptor tyrosine kinase inhibitors. Mobocertinib functions as an irreversible inhibitor, selectively targeting oncogenic variants while sparing the wild-type epidermal growth factor receptor, thereby minimizing potential side effects associated with broader inhibition .
Mobocertinib is classified as a small molecule drug and falls under the category of tyrosine kinase inhibitors. It is synthesized from various chemical precursors through specific chemical processes aimed at achieving high selectivity and potency against the targeted mutations in the epidermal growth factor receptor. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in patients with advanced non-small cell lung cancer .
The synthesis of mobocertinib involves several chemical reactions that are carefully designed to ensure high purity and yield. The development process utilized structure-guided design principles, which involved iteratively modifying the molecular structure to enhance binding affinity to the target site on the epidermal growth factor receptor.
Key steps in the synthesis include:
Mobocertinib has a complex molecular structure characterized by its ability to form covalent bonds with cysteine residues in the epidermal growth factor receptor's adenosine triphosphate binding site. The molecular formula for mobocertinib is C₁₉H₁₈ClN₅O₄S, and its molecular weight is approximately 433.89 g/mol.
The structural features include:
Mobocertinib undergoes specific chemical reactions that are crucial for its mechanism of action:
Mobocertinib operates by irreversibly binding to the epidermal growth factor receptor at cysteine 797, inhibiting its kinase activity. This action prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells harboring exon 20 insertion mutations.
Key points about its mechanism include:
Mobocertinib presents several notable physical and chemical properties:
Mobocertinib has significant potential applications in oncology, particularly for treating patients with non-small cell lung cancer characterized by specific genetic mutations. Its development represents a critical advancement in targeted therapy for hard-to-treat cancers.
Ongoing clinical trials aim to further evaluate its efficacy, safety profile, and potential combination therapies with other anticancer agents. The compound's unique mechanism makes it a valuable candidate for future research aimed at improving outcomes in patients with resistant forms of lung cancer .
Mobocertinib (TAK-788) is an irreversible tyrosine kinase inhibitor that forms a covalent bond with cysteine 797 (C797) within the adenosine triphosphate (ATP)-binding pocket of EGFR and HER2 kinases. This acrylamide group-enabled bond creates a permanent modification to the kinase domain, preventing ATP access and subsequent phosphorylation of downstream signaling proteins. Unlike reversible inhibitors (e.g., gefitinib), mobocertinib’s covalent binding sustains kinase suppression even after drug clearance, enhancing target residence time and cellular efficacy [1] [3] [8].
The compound’s pyrimidine-imidazole core facilitates optimal orientation for C797 engagement, while its isopropyl ester moiety occupies a hydrophobic niche near the P-loop of EGFR. This niche is enlarged in exon 20 insertion (ex20ins) mutants due to structural rearrangements of the C-helix. Molecular modeling confirms that mobocertinib’s compact structure avoids steric clashes with ex20ins-induced conformational changes, enabling deeper penetration into the ATP pocket compared to bulkier inhibitors like osimertinib [3] [6] [8].
Mobocertinib exhibits 5- to 8-fold greater potency against EGFR ex20ins mutants (IC~50~: 4.3–22.5 nM) than wild-type EGFR (IC~50~: 34.5 nM). This selectivity arises from ex20ins-specific alterations (e.g., A767V769dupASV, D770N771insNPG), which widen the ATP pocket to accommodate mobocertinib’s isopropyl ester group. By contrast, wild-type EGFR’s narrower pocket impedes drug binding, reducing off-target toxicity [3] [6] [8].
Table 1: Mobocertinib’s Inhibition of EGFR Variants
EGFR Mutation | IC~50~ (nM) | Fold Selectivity vs. WT EGFR |
---|---|---|
Wild-Type (WT) | 34.5 | 1.0 |
A767_V769dupASV (ex20ins) | 10.9 | 3.2 |
D770_N771insNPG (ex20ins) | 4.3 | 8.0 |
L858R (Classical) | 1.9 | 18.2 |
Exon 19 Deletion | 5.0 | 6.9 |
Data derived from Ba/F3 cell proliferation assays [3] [6] [8].
Classical mutations (e.g., L858R, exon 19 deletions) sensitize EGFR to inhibition by stabilizing the active kinase conformation. However, ex20ins mutants adopt a rigid, active-state configuration that restricts access for conventional TKIs. Mobocertinib’s structure accommodates this rigidity by exploiting the unique αC-helix displacement in ex20ins variants. Consequently, it inhibits ex20ins mutants at lower concentrations (IC~50~: 4.3–22.5 nM) than osimertinib (IC~50~: 195–575 nM) [3] [4] [8].
Mobocertinib potently inhibits HER2 ex20ins mutants (e.g., A775_G776insYVMA), with IC~50~ values of 10–50 nM in cellular assays. Its selectivity ratio (HER2 ex20ins IC~50~ / WT EGFR IC~50~) surpasses other pan-HER inhibitors (e.g., neratinib, afatinib), minimizing wild-type kinase toxicity. In HER2-driven xenografts, mobocertinib induced tumor regression by 56–92%, attributed to sustained suppression of HER2 phosphorylation [2] [5] [6].
Kinome-wide screening (490 kinases) revealed mobocertinib’s high selectivity for the ERBB family. It inhibits 14 ERBB kinases at IC~50~ < 2 nM, including EGFR, HER2, and HER4, but spares >96% of off-target kinases. Key comparisons include:
Table 2: Kinase Inhibition Profiles of Select ERBB Inhibitors
Inhibitor | EGFR ex20ins IC~50~ (nM) | HER2 ex20ins IC~50~ (nM) | WT EGFR IC~50~ (nM) | Selectivity Index (ex20ins/WT) |
---|---|---|---|---|
Mobocertinib | 10.9 | 12.7 | 34.5 | 3.2 |
Poziotinib | 8.5 | 9.3 | 25.1 | 2.9 |
Afatinib | 20.0 | 18.0 | 3.9 | 0.2 |
Neratinib | 15.4 | 14.2 | 5.8 | 0.4 |
Selectivity index = WT EGFR IC~50~ / ex20ins IC~50~; lower values indicate higher wild-type toxicity risk [2] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7